Cas no 2138242-90-5 (2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid)
![2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid structure](https://ja.kuujia.com/scimg/cas/2138242-90-5x500.png)
2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 2138242-90-5
- EN300-650161
-
- インチ: 1S/C27H28N2O4/c1-29(2)20-13-11-18(12-14-20)15-19(26(30)31)16-28-27(32)33-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,19,25H,15-17H2,1-2H3,(H,28,32)(H,30,31)
- InChIKey: NRHQLMBFFLOYAH-UHFFFAOYSA-N
- SMILES: O(C(NCC(C(=O)O)CC1C=CC(=CC=1)N(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 444.20490738g/mol
- 同位素质量: 444.20490738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 33
- 回転可能化学結合数: 9
- 複雑さ: 639
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.7
- トポロジー分子極性表面積: 78.9Ų
2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-650161-0.05g |
2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2138242-90-5 | 95.0% | 0.05g |
$1836.0 | 2025-03-14 | |
Enamine | EN300-650161-0.25g |
2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2138242-90-5 | 95.0% | 0.25g |
$2011.0 | 2025-03-14 | |
Enamine | EN300-650161-10.0g |
2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2138242-90-5 | 95.0% | 10.0g |
$9400.0 | 2025-03-14 | |
Enamine | EN300-650161-0.1g |
2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2138242-90-5 | 95.0% | 0.1g |
$1923.0 | 2025-03-14 | |
Enamine | EN300-650161-5.0g |
2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2138242-90-5 | 95.0% | 5.0g |
$6339.0 | 2025-03-14 | |
Enamine | EN300-650161-2.5g |
2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2138242-90-5 | 95.0% | 2.5g |
$4286.0 | 2025-03-14 | |
Enamine | EN300-650161-1.0g |
2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2138242-90-5 | 95.0% | 1.0g |
$2186.0 | 2025-03-14 | |
Enamine | EN300-650161-0.5g |
2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2138242-90-5 | 95.0% | 0.5g |
$2098.0 | 2025-03-14 |
2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acidに関する追加情報
Introduction to 2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid (CAS No. 2138242-90-5)
2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known by its CAS number 2138242-90-5, is a complex organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a dimethylamino group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group. These features make it a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.
The dimethylamino group in the compound contributes to its basicity and can participate in hydrogen bonding interactions, which are crucial for its biological activity. The Fmoc protecting group, on the other hand, is widely used in solid-phase peptide synthesis to prevent premature reactions and ensure the correct sequence of amino acids during the synthesis process. The presence of the carboxylic acid group provides the compound with additional reactivity and functional versatility, making it suitable for conjugation with other biomolecules or for further chemical modifications.
Recent research has highlighted the potential of 2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid in the development of novel therapeutic agents. For instance, studies have shown that this compound can be used as a building block for the synthesis of peptides with enhanced stability and bioavailability. The Fmoc protecting group ensures that the amino acid residues are protected during synthesis, allowing for precise control over the peptide sequence and structure.
In addition to its role in peptide synthesis, this compound has also been explored for its potential in drug delivery systems. The carboxylic acid group can be conjugated with various targeting ligands or nanoparticles to improve the delivery of therapeutic agents to specific sites within the body. This approach has shown promise in enhancing the efficacy and reducing the side effects of drugs used in cancer therapy and other diseases.
The structural complexity of 2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid also makes it an interesting subject for computational studies. Molecular dynamics simulations have been employed to investigate its conformational behavior and interactions with biological targets. These studies have provided valuable insights into the molecular mechanisms underlying its biological activity and have guided the rational design of more potent and selective derivatives.
The synthesis of this compound typically involves several steps, including the protection of the amino group with Fmoc, followed by coupling reactions to introduce the dimethylamino and carboxylic acid functionalities. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production, making it more accessible for both academic research and industrial applications.
In conclusion, 2-{[4-(dimethylamino)phenyl]methyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid (CAS No. 2138242-90-5) is a versatile compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an important intermediate in the synthesis of bioactive molecules and drug candidates, contributing to ongoing efforts to develop more effective therapeutic agents for various diseases.
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